![molecular formula C8H18N2O2S B1612618 1-(Butylsulfonyl)piperazine CAS No. 926206-14-6](/img/structure/B1612618.png)
1-(Butylsulfonyl)piperazine
Overview
Description
1-(Butylsulfonyl)piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It has a molecular formula of C8H18N2O2S and a molecular weight of 206.31 .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The 1-(Butylsulfonyl)piperazine molecule contains a total of 31 bond(s). There are 13 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic) .Chemical Reactions Analysis
Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
1-(Butylsulfonyl)piperazine has a molecular formula of C8H18N2O2S and a molecular weight of 206.31 .Scientific Research Applications
Chemical Properties and Availability
“1-(Butylsulfonyl)piperazine” is a chemical compound with the CAS Number: 926206-14-6 and a molecular weight of 206.31 . It is available in liquid or low melting point solid form . The compound is usually stored at temperatures between 0-5°C .
Use in Medicinal Chemistry
Piperazine, the core structure of “1-(Butylsulfonyl)piperazine”, ranks as the third most common nitrogen heterocycle in drug discovery . It is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . Moreover, it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec), and Sildenafil, sold as Viagra .
C–H Functionalization
Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This provides attractive new avenues for the synthesis of defined substitution patterns of piperazines and expands the growing portfolio in the piperazine toolbox for broad applications in medicinal chemistry research .
Mechanism of Action
Target of Action
1-(Butylsulfonyl)piperazine is a derivative of piperazine, which is known to have a broad range of pharmacological properties . The primary target of piperazine derivatives is the GABA receptor, where they act as agonists . In the case of 1-(Butylsulfonyl)piperazine, it has been found to inhibit the essential flavoenzyme DprE1 in Mycobacterium tuberculosis . DprE1 is involved in the synthesis of the cell wall precursor decaprenyl phosphoarabinose (DPA), which is crucial for the survival of the bacteria .
Mode of Action
1-(Butylsulfonyl)piperazine interacts with its target DprE1 by forming a covalent adduct with the active-site cysteine residue (C387) of DprE1 . This interaction inhibits the function of DprE1, thereby blocking the synthesis of DPA and leading to the lysis of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of DprE1 disrupts the biochemical pathway involved in the synthesis of the mycobacterial cell wall. DprE1, along with its counterpart DprE2, catalyzes the epimerization of decaprenyl phosphoryl-β-d-ribose (DPR) to DPA . By inhibiting DprE1, 1-(Butylsulfonyl)piperazine prevents the formation of DPA, thereby disrupting the integrity of the bacterial cell wall .
Pharmacokinetics
Piperazine has a volume of distribution of 5.3 L/kg, a systemic clearance of about 1.7 L/h/kg, and an elimination half-life of about 2.5 hours .
Result of Action
The result of the action of 1-(Butylsulfonyl)piperazine is the lysis of Mycobacterium tuberculosis due to the disruption of the cell wall synthesis . This leads to the death of the bacteria, thereby exerting its antibacterial effect.
Action Environment
The action of 1-(Butylsulfonyl)piperazine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics and efficacy . Furthermore, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances in the environment .
Safety and Hazards
Future Directions
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This work is expected to provide guiding design principles for new LpxH inhibitors and establish important frameworks for the future development of antibiotics against multi-drug resistant Gram-negative pathogens .
properties
IUPAC Name |
1-butylsulfonylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-2-3-8-13(11,12)10-6-4-9-5-7-10/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWABFFIFVLMOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588107 | |
Record name | 1-(Butane-1-sulfonyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Butylsulfonyl)piperazine | |
CAS RN |
926206-14-6 | |
Record name | 1-(Butane-1-sulfonyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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